molecular formula C25H33F B3316372 1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]- CAS No. 95379-51-4

1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-

Cat. No.: B3316372
CAS No.: 95379-51-4
M. Wt: 352.5 g/mol
InChI Key: IXLSKMDPICPLDF-UHFFFAOYSA-N
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Description

The compound “1,1’-Biphenyl, 4-ethyl-2-fluoro-4’-[2-(trans-4-propylcyclohexyl)ethyl]-” is a chemical substance with the molecular formula C25H33F . It is also known by other names such as 4’‘-Ethyl-2’-fluoro-4-pentyl-1,1’:4’,1’'-terphenyl .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a biphenyl core substituted with ethyl, fluoro, and propylcyclohexyl groups . The exact 3D structure can be viewed using specialized software .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 346.480 Da . Other physical and chemical properties such as melting point, boiling point, and solubility would require further experimental data for accurate determination .

Safety and Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical substance, appropriate safety measures should be taken when handling it to prevent exposure and potential harm .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, reactivity, and potential applications. Given its structural complexity, it may have interesting properties that could be exploited in various fields such as materials science or medicinal chemistry .

Properties

IUPAC Name

4-ethyl-2-fluoro-1-[4-[2-(4-propylcyclohexyl)ethyl]phenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33F/c1-3-5-20-6-8-21(9-7-20)10-11-22-12-15-23(16-13-22)24-17-14-19(4-2)18-25(24)26/h12-18,20-21H,3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLSKMDPICPLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)CCC2=CC=C(C=C2)C3=C(C=C(C=C3)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201158151
Record name 4-Ethyl-2-fluoro-4′-[2-(trans-4-propylcyclohexyl)ethyl]-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95379-51-4
Record name 4-Ethyl-2-fluoro-4′-[2-(trans-4-propylcyclohexyl)ethyl]-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201158151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Reactant of Route 2
Reactant of Route 2
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Reactant of Route 3
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Reactant of Route 4
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Reactant of Route 5
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-
Reactant of Route 6
Reactant of Route 6
1,1'-Biphenyl, 4-ethyl-2-fluoro-4'-[2-(trans-4-propylcyclohexyl)ethyl]-

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